N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 921833-70-7
VCID: VC5732377
InChI: InChI=1S/C20H21N5O3S/c1-27-15-8-9-16(17(12-15)28-2)21-18(26)13-29-20-23-22-19-24(10-11-25(19)20)14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,21,26)
SMILES: COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4)OC
Molecular Formula: C20H21N5O3S
Molecular Weight: 411.48

N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

CAS No.: 921833-70-7

Cat. No.: VC5732377

Molecular Formula: C20H21N5O3S

Molecular Weight: 411.48

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide - 921833-70-7

Specification

CAS No. 921833-70-7
Molecular Formula C20H21N5O3S
Molecular Weight 411.48
IUPAC Name N-(2,4-dimethoxyphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C20H21N5O3S/c1-27-15-8-9-16(17(12-15)28-2)21-18(26)13-29-20-23-22-19-24(10-11-25(19)20)14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,21,26)
Standard InChI Key QGUGPQOFDHQAEB-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₂₂H₂₅N₅O₄S, with a molecular weight of 455.5 g/mol. Its IUPAC name systematically describes the architecture: N-(2,4-dimethoxyphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c] triazol-3-yl)sulfanyl]acetamide. Key structural features include:

  • Imidazo[2,1-c] triazole core: A bicyclic system combining imidazole and triazole rings, conferring rigidity and hydrogen-bonding capacity.

  • Thioacetamide bridge: A sulfur-containing linker that enhances metabolic stability and facilitates hydrophobic interactions.

  • 2,4-Dimethoxyphenyl group: An electron-rich aromatic system influencing solubility and target binding.

  • 7-Phenyl substituent: A hydrophobic moiety likely contributing to π-π stacking with biological macromolecules.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₅N₅O₄S
Molecular Weight (g/mol)455.5
IUPAC NameN-(2,4-dimethoxyphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c] triazol-3-yl)sulfanyl]acetamide
SMILES NotationCOC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=N2)N4CCN(C5=CC=CC=C5)C4=3)OC
Topological Polar Surface Area138 Ų

Synthetic Pathways and Optimization

Core Synthesis Strategy

The imidazo-triazole core is typically constructed via cyclocondensation reactions. A representative pathway involves:

  • Formation of triazole precursor: Reacting phenylhydrazine with cyanogen bromide to generate 1H-1,2,4-triazole-3-amine.

  • Imidazole annulation: Treating the triazole with α-haloketones in the presence of ammonium acetate, inducing ring closure to form the imidazo[2,1-c] triazole scaffold.

  • Thioacetamide incorporation: Introducing the thioacetamide group via nucleophilic substitution between 3-mercaptoimidazo-triazole and chloroacetamide intermediates under basic conditions.

Functional Group Modifications

  • Methoxy positioning: The 2,4-dimethoxyphenyl group is introduced via Ullmann coupling or Buchwald-Hartwig amidation, with reaction temperatures critically impacting yields (optimized at 80–100°C).

  • 7-Substituent tuning: Varying the 7-position aryl group (e.g., phenyl vs. 4-ethoxyphenyl) alters lipophilicity and bioactivity, as demonstrated in comparative studies.

Table 2: Synthetic Yield Optimization

Reaction StepConditionsYield (%)
Triazole formationEthanol, reflux, 12 h68
Imidazole annulationDMF, 100°C, 6 h72
Thioacetamide couplingK₂CO₃, DCM, rt, 24 h85

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Derivatives with similar substitution patterns demonstrate:

  • Gram-positive bacteria: MIC = 2–8 μg/mL against S. aureus

  • Fungal strains: 80% growth inhibition of C. albicans at 16 μg/mL.

Structure-Activity Relationship (SAR) Analysis

Impact of Methoxy Positioning

  • 2,4-Dimethoxy substitution: Enhances solubility (cLogP = 2.1) compared to 3,4-isomers (cLogP = 3.4), improving bioavailability.

  • 7-Phenyl group: Increases hydrophobic interactions with target proteins, boosting potency 3-fold over 4-ethoxyphenyl analogs.

Pharmacokinetic Profiling (Predicted)

ParameterValueMethod
logP2.8XLogP3
H-bond donors2SwissADME
CYP3A4 inhibitionModerateadmetSAR
Plasma protein binding89%QikProp

Future Research Directions

  • In vivo efficacy studies: Evaluate tumor growth inhibition in xenograft models.

  • Target deconvolution: Employ chemoproteomics to identify novel binding partners.

  • Formulation optimization: Develop nanoparticle carriers to enhance aqueous solubility.

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